![molecular formula C8H11NO2 B1373556 7-Azaspiro[3.5]nonane-6,8-dione CAS No. 1195-86-4](/img/structure/B1373556.png)
7-Azaspiro[3.5]nonane-6,8-dione
Vue d'ensemble
Description
7-Azaspiro[3.5]nonane-6,8-dione is a bicyclic organic compound that has garnered significant attention in various scientific fields due to its unique physical and chemical properties. This compound is characterized by a spirocyclic structure, which contributes to its stability and reactivity. It is widely utilized in the development of novel therapeutic agents and functional materials.
Mécanisme D'action
Target of Action
The primary target of 7-Azaspiro[3.5]nonane-6,8-dione is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
This compound acts as an inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the concentration of these molecules, enhancing their effects .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience . The inhibition of FAAH leads to an increase in anandamide levels, which can bind to cannabinoid receptors and trigger various downstream effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Azaspiro[3Its lipophilicity suggests that it may be well-absorbed and distributed throughout the body
Result of Action
The inhibition of FAAH by this compound leads to increased levels of anandamide and other fatty acid amides. This can result in a range of effects, including pain relief , reduced inflammation , and mood enhancement .
Analyse Biochimique
Biochemical Properties
7-Azaspiro[3.5]nonane-6,8-dione plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides, including anandamide, an endogenous cannabinoid neurotransmitter . By inhibiting FAAH, this compound increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes. The compound interacts with FAAH through a covalent binding mechanism, forming a stable enzyme-inhibitor complex that prevents the hydrolysis of fatty acid amides .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting FAAH, the compound elevates the levels of anandamide, which in turn activates cannabinoid receptors (CB1 and CB2) on the cell surface. This activation leads to a cascade of intracellular signaling events that influence cell function, including modulation of ion channel activity, neurotransmitter release, and gene expression . Additionally, this compound has been shown to impact cellular metabolism by altering the balance of lipid signaling molecules, which can affect energy homeostasis and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FAAH. The compound binds covalently to the active site of the enzyme, forming a stable adduct that prevents the enzyme from catalyzing the hydrolysis of fatty acid amides . This inhibition leads to an accumulation of anandamide and other fatty acid amides, which subsequently activate cannabinoid receptors and initiate downstream signaling pathways. The molecular interactions between this compound and FAAH are characterized by high specificity and potency, making it a valuable tool for studying the endocannabinoid system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that the inhibitory effects on FAAH are sustained for several hours, leading to prolonged elevation of anandamide levels . Long-term exposure to this compound in cell culture models has revealed potential adaptive responses, including changes in receptor expression and signaling pathway modulation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low to moderate doses, the compound effectively inhibits FAAH activity, leading to increased anandamide levels and enhanced cannabinoid receptor signaling . These effects have been associated with analgesic, anti-inflammatory, and anxiolytic outcomes in preclinical studies . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity, which limit its therapeutic window . Threshold effects have been observed, indicating a dose-dependent relationship between the compound’s efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid signaling and endocannabinoid metabolism. The compound’s primary interaction is with FAAH, which catalyzes the hydrolysis of fatty acid amides . By inhibiting FAAH, this compound alters the metabolic flux of these signaling molecules, leading to changes in metabolite levels and downstream effects on cellular function . The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is likely to be transported across cell membranes via passive diffusion, given its lipophilic nature . Once inside the cell, this compound may interact with intracellular binding proteins and transporters that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within tissues are critical determinants of its pharmacokinetic and pharmacodynamic profiles .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is expected to localize primarily to the endoplasmic reticulum, where FAAH is predominantly expressed . This localization facilitates the interaction between this compound and FAAH, enabling effective inhibition of the enzyme . Additionally, the compound may be targeted to other subcellular compartments through specific targeting signals or post-translational modifications, further influencing its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonane-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azaspiro[3.5]nonane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the spirocyclic structure .
Applications De Recherche Scientifique
7-Azaspiro[3.5]nonane-6,8-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a lead compound for developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as high stability and reactivity.
Comparaison Avec Des Composés Similaires
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar inhibitory activity against fatty acid amide hydrolase.
2-Oxa-6-azaspiro[3.3]heptane: Known for its stability and reactivity, used in similar applications.
Uniqueness: 7-Azaspiro[3.5]nonane-6,8-dione stands out due to its specific spirocyclic structure, which provides unique stability and reactivity. Its ability to inhibit fatty acid amide hydrolase with high potency makes it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
7-azaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(2-1-3-8)5-7(11)9-6/h1-5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMKTBWSPSWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677264 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-86-4 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


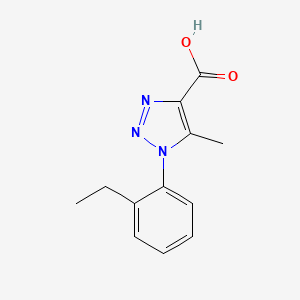
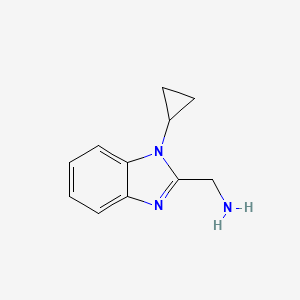
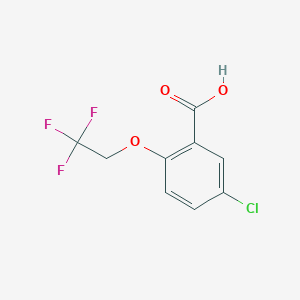
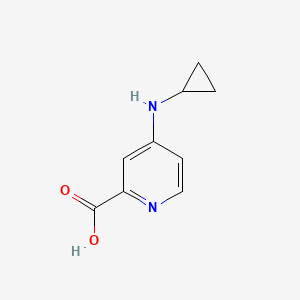
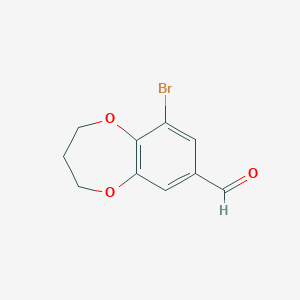
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
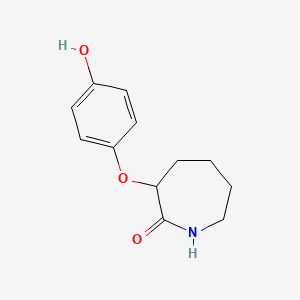
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)
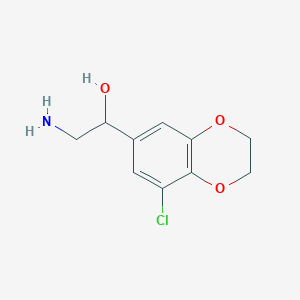
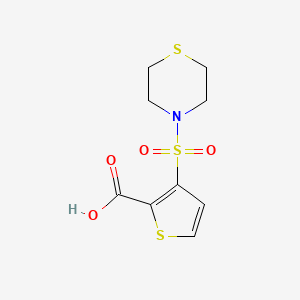
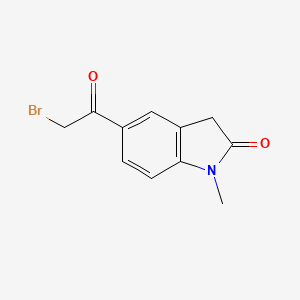
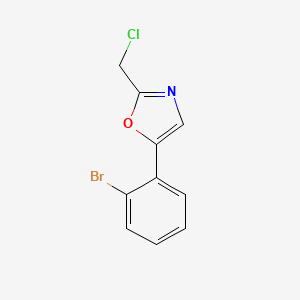
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
